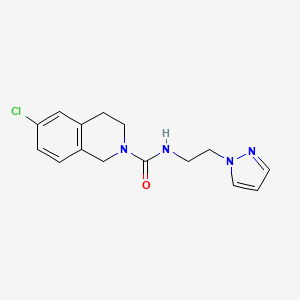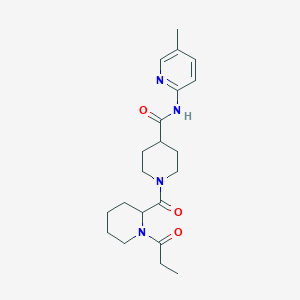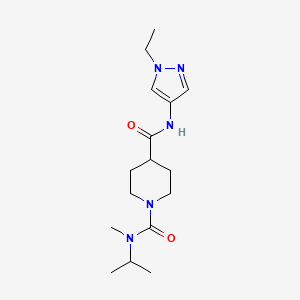
6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has been the subject of scientific research in recent years. It is a member of the isoquinoline family of compounds and has been found to have potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has a number of biochemical and physiological effects. It has been found to reduce inflammation in the body, as well as inhibit the growth of cancer cells. It has also been found to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its potential as a treatment for a variety of diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are a number of future directions for research on 6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of research could focus on its potential as a treatment for inflammatory bowel disease. Another area of research could focus on its potential as a treatment for Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more effective treatments based on this compound.
Métodos De Síntesis
The synthesis of 6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been achieved through a number of methods. One such method involves the reaction of 6-chloro-3,4-dihydro-2H-isoquinoline-1-carboxylic acid with 2-pyrazol-1-ylethylamine in the presence of a suitable catalyst. This method has been found to be efficient and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
The potential applications of 6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in scientific research are vast. It has been found to have potential as an anti-inflammatory agent, as well as an anti-cancer agent. It has also been found to have potential as a treatment for neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-14-3-2-13-11-19(8-4-12(13)10-14)15(21)17-6-9-20-7-1-5-18-20/h1-3,5,7,10H,4,6,8-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFOXIBHIWHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Cl)C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
![1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)
![4-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7634277.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)


![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)

![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)
![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)
